molecular formula C5H7N3OS B561386 5-Methylthiazole-4-carbohydrazide CAS No. 100517-03-1

5-Methylthiazole-4-carbohydrazide

Cat. No.: B561386
CAS No.: 100517-03-1
M. Wt: 157.191
InChI Key: VHVHOUZISABZCA-UHFFFAOYSA-N
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Description

5-Methylthiazole-4-carbohydrazide is a heterocyclic compound with the molecular formula C5H7N3OS It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylthiazole-4-carbohydrazide typically involves the reaction of 5-methylthiazole-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methylthiazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

5-Methylthiazole-4-carbohydrazide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Methylthiazole-4-carbohydrazide involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole-4-carbohydrazide: Lacks the methyl group at the 5-position.

    5-Methylthiazole-4-carboxylic acid: The carboxylic acid derivative of the compound.

    4-Methylthiazole-5-carbohydrazide: An isomer with the methyl group at a different position.

Uniqueness

5-Methylthiazole-4-carbohydrazide is unique due to the presence of both the methyl group and the carbohydrazide moiety, which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other thiazole derivatives.

Properties

IUPAC Name

5-methyl-1,3-thiazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c1-3-4(5(9)8-6)7-2-10-3/h2H,6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVHOUZISABZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CS1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
Cc1scnc1C(=O)NNC(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1,1-dimethylethyl 2-[(5-methyl-1,3-thiazol-4-yl)carbonyl]hydrazinecarboxylate (544 mg, 2.114 mmol) in HCl (2643 μl, 10.57 mmol) (4M in 1,4-dioxane) was stirred at room temperature under an atmosphere of argon for 17 hours (overnight). After this time, the reaction mixture was concentrated under reduced pressure to give an off-white coloured solid of desired material in 162 mg.
Name
1,1-dimethylethyl 2-[(5-methyl-1,3-thiazol-4-yl)carbonyl]hydrazinecarboxylate
Quantity
544 mg
Type
reactant
Reaction Step One
Name
Quantity
2643 μL
Type
reactant
Reaction Step One

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